molecular formula C9H10N4S B2882204 (6-methyl-1H-indazol-7-yl)thiourea CAS No. 860610-12-4

(6-methyl-1H-indazol-7-yl)thiourea

Cat. No. B2882204
CAS RN: 860610-12-4
M. Wt: 206.27
InChI Key: LQPCWEQFFNPLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-methyl-1H-indazol-7-yl)thiourea” is a chemical compound with the molecular formula C9H10N4S . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazole derivatives, including “(6-methyl-1H-indazol-7-yl)thiourea”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of “(6-methyl-1H-indazol-7-yl)thiourea” consists of a thiourea group attached to the 7-position of a 6-methyl-1H-indazole .


Physical And Chemical Properties Analysis

“(6-methyl-1H-indazol-7-yl)thiourea” has a molecular weight of 206.27 .

Scientific Research Applications

Anticancer Activity

(6-methyl-1H-indazol-7-yl)thiourea derivatives have been explored for their potential as anticancer agents. Research has indicated that certain indazole-thiourea compounds exhibit significant in vitro antineoplastic activity against a variety of human cancer cell lines . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Properties

Indazole compounds, including those with a thiourea moiety, have shown promising antimicrobial activities. They have been tested against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli, with some compounds demonstrating moderate-to-high activity . This suggests their potential use in developing new antimicrobial drugs.

Anti-Inflammatory and Analgesic Effects

The indazole ring is a core structure in many pharmaceuticals with anti-inflammatory and analgesic properties. (6-methyl-1H-indazol-7-yl)thiourea derivatives could potentially be developed into drugs that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis and other inflammatory diseases .

Antihypertensive Applications

Indazole derivatives have been identified as potential antihypertensive agents. They may work by modulating blood pressure through various pathways, including the inhibition of enzymes or receptors involved in the cardiovascular system . This application is particularly important for managing chronic conditions like hypertension.

Antidepressant Potential

Some indazole compounds have shown activity as antidepressants in scientific studies. They may exert their effects by interacting with central nervous system receptors or enzymes, thus influencing neurotransmitter levels and improving mood disorders .

Antidiabetic Activity

Indazole-thiourea derivatives have been investigated for their antidiabetic activity. They may act by influencing insulin release or by modulating glucose metabolism, which can be beneficial for the treatment of diabetes mellitus .

properties

IUPAC Name

(6-methyl-1H-indazol-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCWEQFFNPLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-1H-indazol-7-yl)thiourea

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